molecular formula C13H19ClFNO B2683206 (1-aminocyclohexyl)(4-fluorophenyl)methanol hydrochloride CAS No. 890147-13-4

(1-aminocyclohexyl)(4-fluorophenyl)methanol hydrochloride

Cat. No.: B2683206
CAS No.: 890147-13-4
M. Wt: 259.75
InChI Key: UKMYSLUNDMZTQW-UHFFFAOYSA-N
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Description

(1-aminocyclohexyl)(4-fluorophenyl)methanol hydrochloride: is a chemical compound with the molecular formula C₁₃H₁₉ClFNO It is known for its unique structure, which combines a cyclohexyl group, a fluorophenyl group, and an aminomethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-aminocyclohexyl)(4-fluorophenyl)methanol hydrochloride typically involves the following steps:

    Formation of the cyclohexyl group: This can be achieved through the hydrogenation of benzene to form cyclohexane.

    Introduction of the fluorophenyl group: This step involves the fluorination of benzene to form fluorobenzene, which is then coupled with the cyclohexyl group.

    Aminomethanol group addition:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (1-aminocyclohexyl)(4-fluorophenyl)methanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe to study cellular processes.
  • Used in the development of new biochemical assays.

Medicine:

  • Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
  • Studied for its potential effects on various biological targets.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in the development of new industrial catalysts and reagents.

Mechanism of Action

The mechanism of action of (1-aminocyclohexyl)(4-fluorophenyl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (1-aminocyclohexyl)methanol hydrochloride: Lacks the fluorophenyl group, leading to different chemical and biological properties.

    (4-fluorophenyl)methanol hydrochloride: Lacks the aminocyclohexyl group, resulting in different reactivity and applications.

    (1-aminocyclohexyl)(4-chlorophenyl)methanol hydrochloride: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.

Uniqueness:

  • The presence of both the cyclohexyl and fluorophenyl groups in (1-aminocyclohexyl)(4-fluorophenyl)methanol hydrochloride imparts unique chemical and biological properties.
  • The fluorine atom enhances the compound’s stability and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

(1-aminocyclohexyl)-(4-fluorophenyl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO.ClH/c14-11-6-4-10(5-7-11)12(16)13(15)8-2-1-3-9-13;/h4-7,12,16H,1-3,8-9,15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMYSLUNDMZTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(C2=CC=C(C=C2)F)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890147-13-4
Record name (1-aminocyclohexyl)(4-fluorophenyl)methanol hydrochloride
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